N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is a complex organic compound with significant potential in scientific research. Its molecular formula is C15H9Cl2N3O4S, and it has a molecular weight of 398.21 g/mol. The compound is characterized by its unique structure that includes a thiophene ring, an oxadiazole moiety, and a dioxine derivative, making it suitable for various applications in medicinal chemistry and material science.
The synthesis of N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide can be approached through several methods:
Technical details regarding reaction conditions (temperature, solvents) and purification methods (chromatography) are critical for optimizing yield and purity .
The molecular structure of N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide can be described as follows:
InChI=1S/C15H9Cl2N3O4S/c16-11-5-7(12(17)25-11)14-19-20-15(24-14)18-13(21)10-6-22-8-3-1-2-4-9(8)23-10/h1-5,10H,6H2,(H,18,20,21) which provides detailed connectivity information.
The reactivity of N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide can be characterized by its potential to undergo several chemical reactions:
These reactions are important for modifying the compound for specific applications or enhancing its biological activity .
The physical and chemical properties of N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide include:
Relevant data from experimental studies would provide insights into melting point ranges and spectral characteristics (NMR, IR) for complete characterization .
N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide has several potential applications in scientific research:
Further research into its biological effects and interactions will help establish its role in these applications .
CAS No.: 31373-65-6
CAS No.: 4390-05-0
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1